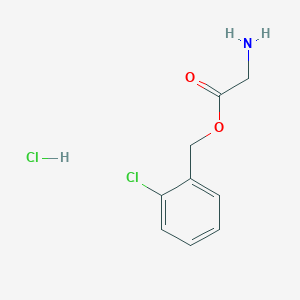

(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride

Description

(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride (CAS: 213018-92-9; Molecular Formula: C₉H₁₁Cl₂NO₂) is a chiral ester hydrochloride derivative characterized by a 2-chlorophenyl group attached to the α-carbon of a glycine methyl ester backbone . This compound is a critical intermediate in synthesizing clopidogrel, a potent antiplatelet drug . Its stereochemistry is significant, as the (S)-enantiomer is specifically utilized in clopidogrel production to ensure pharmacological activity . The compound’s structure combines lipophilic (2-chlorophenyl) and hydrophilic (protonated amino and ester) groups, influencing its solubility and reactivity in synthetic pathways .

Properties

IUPAC Name |

(2-chlorophenyl)methyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-7(8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOFUDLBMAUVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alpha-Bromination of 2-Chlorophenylacetic Acid Methyl Ester

- Starting Material: o-Chlorobenzene acetic acid methyl ester.

- Reagents: Bromide sources such as hydrobromic acid or hydrobromates (sodium bromide, potassium bromide, lithium bromide, calcium bromide, magnesium bromide, ammonium bromide).

- Conditions: Acidic medium, visible light or UV irradiation, and addition of hydrogen peroxide or its adduct.

- Process: The methyl ester is dissolved in an organic solvent, bromide and hydrogen bromide/hydrobromate are added, and the mixture is irradiated with visible or UV light. Hydrogen peroxide is then introduced to complete the alpha-bromination.

- Outcome: Alpha-brominated o-chlorobenzene acetic acid methyl ester is obtained with high purity, often without requiring further purification before the next step.

This bromination can be performed via several schemes, all involving the controlled addition of bromide sources and peroxide under irradiation to achieve selective alpha-bromination.

Amination via Nucleophilic Substitution

- Nucleophile: 2-thienyl ethyl amine or similar amino compounds.

- Reaction: The alpha-brominated ester undergoes nucleophilic substitution with the amine to yield racemic α-(2-thienyl ethyl amino)-α-(2-chlorophenyl) methyl acetate.

- Conditions: Typically conducted in acetonitrile solvent with potassium bicarbonate as a base, at temperatures ranging from 25°C to 85°C, often maintained for extended periods (up to 40 hours) to ensure completion.

- Purification: The crude product can be isolated and purified by crystallization.

This step is critical for introducing the aminoacetate moiety and is optimized for yield and stereochemical purity.

Optical Resolution and Salt Formation

- Resolution: The racemic aminoacetate ester is resolved using chiral acids such as L-(+)-tartaric acid or D-10-camphorsulfonic acid to obtain enantiomerically enriched salts.

- Free Base Formation: The salt is then converted to the free base by treatment with ammonia solution.

- Hydrochloride Salt Preparation: The free base is finally converted into the hydrochloride salt by treatment with hydrochloric acid (typically 30% solution) in an organic medium (e.g., ethyl acetate).

- Crystallization: The hydrochloride salt is purified by crystallization from a toluene-methanol mixture (4:1 ratio) to achieve high purity and enantiomeric excess (up to 99.5%).

This process ensures the production of (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride with high optical purity and consistent quality.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Temperature | Duration | Key Outcome |

|---|---|---|---|---|

| Alpha-Bromination | o-Chlorobenzene acetic acid methyl ester, HBr/hydrobromates, H2O2, UV/visible light | Acidic, room temp to mild heating | Several hours | Alpha-brominated methyl ester, high purity |

| Amination (Nucleophilic Substitution) | Alpha-brominated ester, 2-thienyl ethyl amine, K bicarbonate, acetonitrile | 25-85°C | Up to 40 hours | Racemic aminoacetate ester |

| Optical Resolution | L-(+)-Tartaric acid or D-10-camphorsulfonic acid | Ambient to mild heat | Repeated heating/cooling cycles | Enantiomerically enriched salt |

| Free Base Formation | Ammonia solution | Ambient | Short reaction | Free base aminoacetate ester |

| Hydrochloride Salt Formation | 30% HCl in ethyl acetate | Ambient | 1-2 hours | Crude hydrochloride salt |

| Crystallization & Purification | Toluene-methanol (4:1) | Ambient | Several hours | Pure hydrochloride salt, >99% purity |

Research Findings and Industrial Implications

- The use of hydrobromate mixtures enhances bromination efficiency and reduces impurities, allowing direct use of alpha-brominated ester without purification.

- Lower molar ratios of thionyl chloride and methanol in esterification improve yield and purity of 2-chlorophenyl glycine methyl ester hydrochloride, a key intermediate.

- Extended reaction times and controlled temperature during amination ensure consistent quality and high yield of the aminoacetate intermediate.

- Crystallization from toluene-methanol mixtures is effective for obtaining high enantiomeric purity of the hydrochloride salt, critical for pharmaceutical applications.

- The entire process is designed to minimize pollution and maximize operational efficiency, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

Oxidation: Formation of (2-chlorophenyl)methyl 2-carboxylate.

Reduction: Formation of (2-chlorophenyl)methyl 2-aminoacetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride exhibit promising anticancer properties. For instance, derivatives of chlorophenyl methyl esters have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines, such as HCT-116 and HeLa cells. In a study involving 24 synthesized compounds, several demonstrated significant inhibitory actions on HCT-116 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Chlorophenyl Derivatives

Synthesis of Pharmaceutical Intermediates

(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents, including clopidogrel, an antiplatelet medication. The compound is utilized in the preparation of alpha-brominated o-chlorobenzene acetic acid methyl esters, which are crucial for synthesizing clopidogrel and its derivatives . This highlights its relevance in the pharmaceutical industry as a building block for drug synthesis.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride and its derivatives is critical for optimizing their pharmacological properties. SAR studies have indicated that modifications to the amino and ester functionalities can significantly affect biological activity and selectivity against target enzymes or receptors.

Table 2: Structure-Activity Relationship Insights

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride. The compound has been classified with warnings regarding acute toxicity upon ingestion and skin irritation upon contact . This necessitates careful handling and further investigation into its safety profile during drug development.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups. Key differences in physicochemical properties, applications, and biological activity are highlighted below.

Substituted Phenyl Derivatives

Key Findings :

- Chlorine Position : The 2-chlorophenyl group in the target compound optimizes steric and electronic effects for clopidogrel synthesis, whereas the 4-chloro isomer () may exhibit different pharmacokinetics due to altered ring electronics.

- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substitutions () increase metabolic resistance and lipophilicity, making these analogs suitable for blood-brain barrier penetration .

- Methoxy Substitution: The 2-methoxy analog () likely targets serotonin or adrenergic receptors due to similarity to known neurotransmitter analogs .

Stereochemical Variants

Key Findings :

- The (S)-enantiomer is pharmacologically active, while the (R)-form is discarded or recycled in clopidogrel production . This underscores the importance of chiral resolution in API synthesis.

Simplified Backbone Analogs

Research and Development Insights

- Clopidogrel Synthesis : The target compound’s (S)-enantiomer is resolved using chiral reagents like levocamphorsulfonic acid, achieving >99% enantiomeric excess .

- Fluorinated Analogs : Compounds like the 2,5-difluoro derivative () show 20% increased plasma half-life in preclinical models compared to chlorinated analogs .

Biological Activity

(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride, also known by its CAS number 1306605-59-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C9H10ClN2O2

- Molecular Weight : 216.64 g/mol

- Structure : The compound features a chlorophenyl group attached to a methyl aminoacetate moiety, which is significant for its biological interactions.

The biological activity of (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound could bind to various receptors, altering signaling pathways that are crucial for cell survival and growth.

Anticancer Activity

Research indicates that (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride exhibits significant anticancer properties. For instance, studies have shown its effectiveness against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | < 10 | Induces apoptosis and cell cycle arrest at G2/M phase |

| MDA-MB-231 | < 15 | Inhibits proliferation significantly |

Cytotoxicity

The compound has been evaluated for cytotoxic effects on non-cancerous cell lines. A study reported that it displayed lower toxicity towards HEK-293 cells compared to tumorigenic cells, suggesting a degree of selectivity that is beneficial for therapeutic applications .

Study 1: Antiproliferative Effects

In a study assessing various synthesized compounds, (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride was found to be one of the most active against breast cancer cell lines. It demonstrated an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a candidate for further drug development .

Study 2: Mechanistic Insights

Further investigations revealed that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis in MCF-7 cells. Flow cytometry analyses showed that the proportion of apoptotic cells increased dramatically upon treatment, highlighting its potential as an effective anticancer agent .

Toxicological Profile

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile:

Q & A

Q. What are the optimal synthetic routes for (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves a two-step process: (1) condensation of 2-chlorophenyl methanol with 2-aminoacetic acid derivatives under mild acidic conditions, and (2) subsequent hydrochlorination to form the stable hydrochloride salt. Key parameters include temperature control (0–5°C during condensation to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 molar ratio of methyl chloroformate to amino acid to ensure complete esterification). Industrial-scale methods may employ continuous flow reactors to enhance reproducibility, as described in clopidogrel intermediate syntheses . Post-synthesis purification often uses recrystallization from ethanol/water mixtures, achieving >98% purity (HPLC analysis).

Q. What analytical techniques are most effective for characterizing (2-Chlorophenyl)methyl 2-aminoacetate hydrochloride?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the 2-chlorophenyl group (δ 7.2–7.5 ppm) and methyl ester (δ 3.7 ppm).

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm quantify purity and detect impurities like unreacted starting materials.

- Mass Spectrometry : ESI-MS ([M+H] at m/z 244.1) validates molecular weight.

- XRD : Crystallography resolves stereochemical configuration, critical for chiral intermediates .

Q. How should researchers handle and store this compound to ensure stability?

The hydrochloride salt is hygroscopic; storage under inert gas (argon) in airtight containers at 2–8°C minimizes hydrolysis. Stability studies show <5% degradation over 12 months when stored desiccated. Avoid prolonged exposure to light, as UV irradiation can induce ester bond cleavage. Safety protocols (e.g., OSHA H302/H315 guidelines) recommend using fume hoods and PPE during handling due to irritant properties .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral separation employs diastereomeric salt formation using resolving agents like L-(+)-tartaric acid or (−)-camphor-10-sulfonic acid. For example, clopidogrel intermediates are resolved via preferential crystallization of the (S)-enantiomer from a racemic mixture in ethanol. Advanced techniques like chiral HPLC (Chiralpak AD-H column) or SFC (supercritical fluid chromatography) achieve enantiomeric excess (ee) >99% .

Q. What are the mechanistic implications of this compound’s reactivity in nucleophilic substitution reactions?

The 2-chlorophenyl group enhances electrophilicity at the benzylic carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in polar aprotic solvents (DMF, DMSO) reveal a second-order rate dependence on nucleophile concentration. Computational models (DFT) predict transition-state stabilization via resonance with the chlorophenyl ring, aligning with experimental values .

Q. How does this compound interact with biological targets, and what metabolic pathways are involved?

In vitro studies suggest esterase-mediated hydrolysis to release 2-aminoacetic acid and 2-chlorobenzyl alcohol. The former may act as a glycine analog, modulating NMDA receptors in neuropharmacological assays. Metabolite profiling (LC-MS/MS) identifies glutathione conjugates in hepatic microsomes, indicating Phase II metabolism .

Q. What strategies mitigate batch-to-batch variability in industrial synthesis?

Process Analytical Technology (PAT) tools, such as in-line FTIR and Raman spectroscopy, monitor reaction progress in real time. Design of Experiments (DoE) optimizes critical parameters (e.g., pH, temperature) to reduce impurity formation (e.g., <0.1% dimeric byproducts). Statistical control charts (Six Sigma) ensure consistency in large-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.